molecular formula C9H9N3O2S B13805935 Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy-

Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy-

Cat. No.: B13805935
M. Wt: 223.25 g/mol
InChI Key: JKKWCPDYDWXLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- is a chemical compound known for its antimicrobial properties. It has been utilized in various scientific research fields, including chemistry, biology, and medicine. This compound is particularly noted for its ability to inhibit the growth of microorganisms by binding to their ribosomes and blocking protein synthesis .

Preparation Methods

Chemical Reactions Analysis

Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- involves binding to the ribosomes of microorganisms, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria, making it an effective antimicrobial agent. The molecular targets include the 16S ribosomal RNA, which is essential for protein synthesis in bacteria .

Comparison with Similar Compounds

Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- can be compared with other similar compounds such as:

The uniqueness of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- lies in its specific binding to ribosomes and its effectiveness in inhibiting protein synthesis, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy- is a compound belonging to the benzothiazole class, which has garnered significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological activities, including anticancer, antimicrobial, and antifungal properties, supported by case studies and research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their broad spectrum of biological activities. They exhibit properties such as anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The structural features of benzothiazole compounds play a crucial role in their pharmacological efficacy. Specifically, the presence of the benzothiazole scaffold enhances interactions with biological targets, leading to significant therapeutic potentials.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives, including acetamide N-(2-amino-6-benzothiazolyl)-2-hydroxy-, possess notable anticancer properties. In vitro studies have shown that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Case Study: Anticancer Efficacy

A study highlighted the anticancer activity of several benzothiazole derivatives against different cancer cell lines. For instance:

CompoundCell LineLog GI50 Value
4Leukemia-5.48
4Non-Small Cell Lung-5.48
4Colon-5.51
4CNS-5.49
4Melanoma-5.48
4Ovarian-5.49
4Renal-5.53
4Prostate-5.50
4Breast-5.56

These values indicate the potency of the compound against various cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

Acetamide derivatives have also been evaluated for their antimicrobial properties. A study assessed the antibacterial and antifungal activities of synthesized compounds derived from benzothiazole.

Antifungal Screening Results

The synthesized acetamides were tested against several fungal strains, demonstrating varying degrees of antifungal activity:

CompoundFungal StrainActivity Level
N-(benzo[d]thiazol-2-yl)acetamideC. albicansModerate to Good
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideC. albicansLower Activity

The results indicated that while some compounds showed promising antifungal activity, modifications to the structure could enhance efficacy .

The mechanisms underlying the biological activities of acetamide derivatives are multifaceted:

  • Anticancer Mechanism : The inhibition of tumor-associated carbonic anhydrases (CAs) has been identified as a significant pathway through which these compounds exert their anticancer effects.
  • Antimicrobial Mechanism : The interaction with microbial enzymes and cellular structures is believed to contribute to the observed antimicrobial effects.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-hydroxyacetamide

InChI

InChI=1S/C9H9N3O2S/c10-9-12-6-2-1-5(3-7(6)15-9)11-8(14)4-13/h1-3,13H,4H2,(H2,10,12)(H,11,14)

InChI Key

JKKWCPDYDWXLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CO)SC(=N2)N

Origin of Product

United States

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